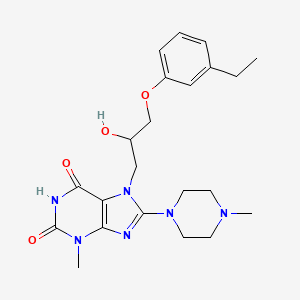

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 878452-20-1

Cat. No.: VC6729875

Molecular Formula: C22H30N6O4

Molecular Weight: 442.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878452-20-1 |

|---|---|

| Molecular Formula | C22H30N6O4 |

| Molecular Weight | 442.52 |

| IUPAC Name | 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |

| Standard InChI | InChI=1S/C22H30N6O4/c1-4-15-6-5-7-17(12-15)32-14-16(29)13-28-18-19(26(3)22(31)24-20(18)30)23-21(28)27-10-8-25(2)9-11-27/h5-7,12,16,29H,4,8-11,13-14H2,1-3H3,(H,24,30,31) |

| Standard InChI Key | ZPGCBCOZNZVLML-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C)O |

Introduction

Synthesis Pathway

The synthesis of this compound typically involves:

-

Purine Derivative Preparation: Starting with a purine scaffold, modifications are made at the 7th and 8th positions.

-

Hydroxypropyl Substitution: Introduction of the hydroxypropyl group at position 7 through alkylation reactions.

-

Piperazine Introduction: Functionalization at position 8 using nucleophilic substitution with methylpiperazine.

-

Phenoxy Group Addition: The phenoxy group is introduced via etherification reactions.

This multi-step process requires careful control of reaction conditions to ensure regioselectivity and yield optimization.

Biological Activity and Applications

Although specific biological activities for this compound are not explicitly detailed in the sources, its structural features suggest potential applications:

-

Pharmacological Potential:

-

The purine scaffold is commonly associated with bioactivity, including enzyme inhibition (e.g., phosphodiesterases or kinases).

-

Piperazine derivatives often exhibit CNS activity or serve as scaffolds for drug development.

-

-

Research Applications:

-

Screening for receptor binding or enzymatic inhibition.

-

Potential as a lead compound for drug discovery targeting diseases like cancer or neurological disorders.

-

Analytical Characterization

To confirm the identity and purity of the compound, standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR): For structural elucidation.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): For purity analysis.

Research Implications

This compound could serve as a valuable tool in:

-

Medicinal Chemistry: As a building block for synthesizing derivatives with enhanced biological activity.

-

Biochemical Studies: Investigating interactions with enzymes or receptors involved in disease pathways.

-

Drug Development: Exploring its efficacy as a therapeutic agent in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume